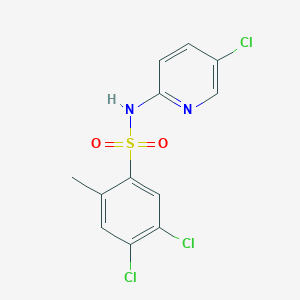
4-ethyl-5-methyl-N-(1-pyridin-2-ylpropyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-methyl-N-(1-pyridin-2-ylpropyl)thiophene-3-carboxamide is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. This compound is also known as PPTC, and it belongs to the class of thiophene carboxamide derivatives. PPTC has shown promising results in various scientific studies, and it has the potential to be used in the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of PPTC is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. PPTC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. PPTC has also been shown to interact with various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and physiological effects:
PPTC has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of acetylated histones, which are associated with the upregulation of genes involved in cell differentiation and apoptosis. PPTC has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
PPTC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been shown to have low toxicity in various studies. However, PPTC also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, PPTC has been shown to have poor bioavailability in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on PPTC. One potential application is in the development of new drugs for the treatment of cancer. PPTC has been shown to have activity against various types of cancer cells, and further research could lead to the development of new cancer therapies. Additionally, PPTC has shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research in this area could lead to the development of new treatments for these debilitating conditions.
合成法
The synthesis of PPTC involves the reaction of 2-bromoethylpyridine with 3-carboxythiophene in the presence of potassium carbonate. The resulting product is then reacted with methylamine and ethylamine to obtain PPTC. The synthesis of PPTC has been optimized in various studies, and it has been shown to be a reliable and efficient method for the production of this compound.
科学的研究の応用
PPTC has been the subject of various scientific studies due to its potential pharmacological properties. It has been shown to have activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. PPTC has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
4-ethyl-5-methyl-N-(1-pyridin-2-ylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-12-11(3)20-10-13(12)16(19)18-14(5-2)15-8-6-7-9-17-15/h6-10,14H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJDOHVNMWURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC(CC)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)

![1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5367471.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5367472.png)
![4-methyl-N-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5367474.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline](/img/structure/B5367479.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5367496.png)

![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol](/img/structure/B5367505.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5367509.png)
![2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5367518.png)
![5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5367523.png)
![1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B5367528.png)